4-CHLORO-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE
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Overview
Description
4-CHLORO-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of several functional groups, including a pyrazole ring, a thiophene ring, and a pyridine moiety
Preparation Methods
The synthesis of 4-CHLORO-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the thiophene ring allows for oxidation reactions, which can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-CHLORO-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyridine and thiophene rings allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include those with pyrazole, thiophene, and pyridine rings, such as:
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridine derivatives
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity .
Properties
IUPAC Name |
4-chloro-N-[4-ethyl-5-methyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2S/c1-4-13-11(2)28-19(24-18(27)16-14(20)10-23-25(16)3)15(13)17(26)22-9-12-6-5-7-21-8-12/h5-8,10H,4,9H2,1-3H3,(H,22,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKWZXCXURXJDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3=C(C=NN3C)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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